molecular formula C28H26N4O2 B2871009 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide CAS No. 1189703-24-9

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2871009
CAS No.: 1189703-24-9
M. Wt: 450.542
InChI Key: LMTAMEZNRWJQFZ-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative characterized by a benzyl group at position 3, a ketone moiety at position 4, and an acetamide side chain linked to a 3-phenylpropyl group. The acetamide substituent enhances solubility and bioavailability, while the 3-phenylpropyl group may contribute to hydrophobic interactions with biological targets. Current literature emphasizes its structural uniqueness but lacks explicit pharmacological data for this specific compound .

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c33-25(29-17-9-14-21-10-3-1-4-11-21)19-32-24-16-8-7-15-23(24)26-27(32)28(34)31(20-30-26)18-22-12-5-2-6-13-22/h1-8,10-13,15-16,20H,9,14,17-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTAMEZNRWJQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl and phenylpropyl groups. Common reagents used in these reactions include benzyl chloride, phenylpropylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-phenylpropyl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrimidoindole derivatives and their key features:

Compound Name Structural Modifications Biological Activity/Properties Reference
2-{3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methylphenyl)acetamide 8-Fluoro substitution; 3-chloro-4-methylphenyl acetamide Enhanced metabolic stability due to halogenation; no explicit activity reported
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) Thioacetamide linkage; isopentyl group TLR4 ligand activity; improved binding affinity compared to oxygen-linked analogs
2-{3-(4-Methoxybenzyl)-8-methyl-4-oxo-pyrimido[5,4-b]indol-5-yl}-N-(4-methylbenzyl)acetamide 4-Methoxybenzyl core; 4-methylbenzyl acetamide Increased lipophilicity; potential CNS penetration
2-[(3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Sulfanyl linkage; trifluoromethoxy phenyl group Electron-withdrawing substituent enhances oxidative stability; unconfirmed biological activity
Pyrimidine derivative (85) Simplified pyrimidine scaffold (non-fused indole) Reduced potency but improved synthetic accessibility

Key Observations:

Substituent Effects: Halogenation (e.g., 8-fluoro in ) improves metabolic stability but may reduce solubility. Thioacetamide vs. Aromatic Modifications: The 3-phenylpropyl group in the target compound offers a balance between hydrophobicity and steric bulk, whereas smaller groups (e.g., 4-methylbenzyl in ) may improve membrane permeability.

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those in , involving coupling of pyrimidoindole intermediates with acetamide precursors using activating agents like HATU .

Simplified scaffolds (e.g., compound 85 ) trade potency for ease of synthesis, highlighting the pyrimidoindole core’s critical role in bioactivity.

Research Findings and Data Gaps

  • Antioxidant Potential: Coumarin-based acetamides in demonstrated superior antioxidant activity to ascorbic acid, suggesting the target compound’s acetamide group may confer similar properties.
  • Structural Complexity: The fused pyrimidoindole system in the target compound offers higher target specificity but complicates synthesis compared to non-fused analogs .
  • Unanswered Questions: Pharmacokinetic profiles (e.g., half-life, clearance) remain unstudied.

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